MI-503 is a small molecule inhibitor that specifically targets the interaction between Menin and MLL1. [, , , , , , , , , , ] This interaction is crucial for the function of the COMPASS complex, a histone methyltransferase complex responsible for depositing the H3K4me3 activating mark on gene promoters. [, , ] MI-503 acts as a disruptor of this complex, interfering with the binding of Menin to MLL1. [, , , ] This disruption leads to the inhibition of the COMPASS complex, impacting downstream gene expression. [, ]
MI-503 is classified as a menin-mixed lineage leukemia inhibitor. It was synthesized from a molecular scaffold derived from earlier compounds, specifically MI-2-2, to enhance its pharmacological properties. The development of MI-503 is part of ongoing research aimed at targeting chromatin regulators to inhibit leukemogenic gene expression and promote differentiation in cancer cells .
The synthesis of MI-503 involves a multi-step chemical process that re-engineers the structure of MI-2-2. The key modifications aim to optimize binding affinity and selectivity for menin, resulting in a compound that binds with low nanomolar affinity. Detailed structural analysis through crystallography has confirmed that MI-503 occupies specific pockets on the menin protein, forming critical hydrogen bonds that stabilize the interaction .
The synthesis typically includes:
MI-503 has a complex molecular structure characterized by its ability to fit into the menin binding site, specifically occupying the F9 and P13 pockets. The structural formula includes several functional groups that are crucial for its activity:
Crystallographic studies have provided insights into how MI-503 interacts with menin at an atomic level, revealing its potential for selective inhibition of the menin-mixed lineage leukemia complex.
MI-503 primarily functions through competitive inhibition, blocking the interaction between menin and mixed lineage leukemia proteins. This inhibition leads to downstream effects on gene expression associated with leukemogenesis.
Key reactions include:
The mechanism of action for MI-503 involves disrupting the menin-mixed lineage leukemia interaction, which is essential for maintaining the oncogenic potential of mixed lineage leukemia cells. By inhibiting this interaction:
MI-503 exhibits several notable physical and chemical properties:
These properties make MI-503 a promising candidate for further development in therapeutic applications targeting menin-related pathways.
MI-503 has several potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3